molecular formula C12H21NO3 B1441383 (R)-Tert-butyl 2-acetylpiperidine-1-carboxylate CAS No. 1260601-32-8

(R)-Tert-butyl 2-acetylpiperidine-1-carboxylate

Cat. No. B1441383
CAS RN: 1260601-32-8
M. Wt: 227.3 g/mol
InChI Key: CKHYGWMWQKVMQE-SNVBAGLBSA-N
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Description

“®-Tert-butyl 2-acetylpiperidine-1-carboxylate” is a compound with the molecular formula C12H21NO3 . Piperidines, which this compound is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido [2,3-d]pyrimidin-5-one derivatives .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The active component with the piperidine moiety developed a stable hydrophobic interaction with the IKKb catalytic pocket .


Chemical Reactions Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Various synthetic routes for pyrrolopyrazine derivatives, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods have been explained .

Scientific Research Applications

1. Synthesis of Piperidine Derivatives

Tert-butyl 4-oxopiperidine-1-carboxylate and its derivatives have been used in the synthesis of diverse piperidine derivatives. These compounds serve as promising synthons for the preparation of a wide range of piperidine-based molecules, which are valuable in medicinal chemistry (Moskalenko & Boev, 2014).

2. Application as Chiral Auxiliaries

Derivatives like tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate have been employed as chiral auxiliaries and building blocks in dipeptide synthesis. These compounds have been useful in synthesizing enantiomerically pure acids and amino acids, demonstrating their significance in stereoselective synthesis (Studer, Hintermann, & Seebach, 1995).

3. Stereoselective Syntheses

Tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and related compounds have been utilized in the stereoselective synthesis of hydroxypiperidine carboxylates. These methods are important for creating specific stereochemical configurations in organic molecules, which is crucial for the development of pharmaceuticals and other active compounds (Boev et al., 2015).

4. X-ray Crystallography Studies

These compounds have also been studied using X-ray crystallography to understand their molecular structure and packing. This type of research is fundamental for the development of new materials and drugs (Didierjean et al., 2004).

5. Cascade Recyclization Reactions

Tert-butyl 2-acetylpiperidine-1-carboxylate derivatives have been involved in cascade reactions, forming novel heterocyclic compounds. These reactions are significant for the development of complex organic molecules, which can have applications in various fields including drug development (Ivanov, 2020).

Mechanism of Action

The structure–activity relationship shows that the presence of a nitrogen atom in the cycle is optimal, and any substitution in the ketone bridge is not favorable for IKKb inhibition .

Future Directions

Piperidines and their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This field is expected to continue to grow and evolve in the future.

properties

IUPAC Name

tert-butyl (2R)-2-acetylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-9(14)10-7-5-6-8-13(10)11(15)16-12(2,3)4/h10H,5-8H2,1-4H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKHYGWMWQKVMQE-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CCCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Tert-butyl 2-acetylpiperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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